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Compound of Interest

Compound Name: DSP-2230

Cat. No.: B10818589

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel non-opioid analgesics, voltage-gated sodium channels (Nav) have
emerged as a key therapeutic target for neuropathic pain. This guide provides a detailed head-
to-head comparison of two investigational drugs, DSP-2230 and GDC-0310, both of which
modulate Nav channels to produce their analgesic effects. While direct comparative studies are
not yet available, this document synthesizes the current publicly accessible data to offer a
comprehensive overview of their respective biochemical profiles, preclinical efficacy, and
clinical development status.

At a Glance: Key Differences
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Feature DSP-2230 (ANP-230) GDC-0310
Primary Target Navl.7, Navl.8, Navl.9 Navl.7
. Triple blocker of key pain- ) )
Selectivity ) Highly selective for Navl.7.
associated Nav channels.
Micromolar range for target
Potency Nanomolar range for Nav1.7.

channels.

Development Status

Has completed Phase 1
clinical trials. Currently in a
Phase 2 study for infantile
episodic limb pain syndrome.

[1]

Completed a Phase 1 clinical
trial, but development appears

to be discontinued.[2]

Biochemical Profile and Potency

DSP-2230 and GDC-0310 exhibit distinct inhibitory profiles against voltage-gated sodium
channels. DSP-2230 acts as a triple blocker, targeting Nav1.7, Nav1.8, and Nav1.9, all of which
are strongly implicated in pain signaling.[3][4][5][6] In contrast, GDC-0310 is a highly potent

and selective inhibitor of Nav1.7.[7]

ble 1: C . hibi ity (IC50)

Nav Channel Subtype

DSP-2230 (ANP-230) IC50

GDC-0310 IC50

hNav1.7 7.1 pM[4][5] 0.6 nM[8]
hNav1.8 11.4 uM[4][5] Not reported
hNav1.9 6.7 uM[4][5] Not reported
hNav1.1 Low activity 202 nM[8]
hNavl.2 Low activity 38 nM[8]
hNavl.4 Low activity 3.4 nM[8]
hNav1l.5 (cardiac) Low inhibitory activity[9] 551 nM[8]
hNav1.6 Low activity 198 nM[8]
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Mechanism of Action

Both molecules exert their analgesic effects by blocking the influx of sodium ions through Nav
channels in peripheral sensory neurons. This inhibition dampens the generation and
propagation of action potentials that transmit pain signals from the periphery to the central
nervous system. The differing selectivity profiles, however, suggest distinct therapeutic
strategies. DSP-2230's broad-spectrum inhibition of three key pain-related channels may offer
a more comprehensive blockade of nociceptive signaling.[6] GDC-0310's high selectivity for
Nav1l.7, a channel genetically validated as a critical initiator of pain signals, represents a more

targeted approach.[10]
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Figure 1: Mechanism of action of DSP-2230 and GDC-0310 in blocking pain signaling.

Preclinical Studies

Both DSP-2230 and GDC-0310 have demonstrated efficacy in animal models of neuropathic

pain.

DSP-2230 (ANP-230): Preclinical studies in mouse models of neuropathic pain have shown
that oral administration of DSP-2230 reduces thermal and mechanical hyperalgesia.[4] It has
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also been shown to reduce the excitability of rat dorsal root ganglion neurons in a
concentration-dependent manner.[11]

GDC-0310: In a mouse model of inherited erythromelalgia, a pain disorder caused by a gain-of-
function mutation in Nav1.7, GDC-0310 showed a concentration-dependent reduction in
nociceptive events.

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not fully available in the public
domain. However, based on the literature, the following general methodologies are commonly
employed:

« In Vitro Electrophysiology (for IC50 determination):

o Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav
channel subtypes of interest are typically used.

o Method: Whole-cell patch-clamp electrophysiology is the gold standard for measuring ion
channel activity.

o Procedure: A voltage protocol is applied to the cells to elicit sodium currents. The test
compound is then applied at various concentrations, and the inhibition of the sodium
current is measured to determine the IC50 value. For GDC-0310, IC50 values were
determined from sodium influx assays using a 4-parameter logistic model.

« In Vivo Neuropathic Pain Models:

o Model: The Chronic Constriction Injury (CCI) model in rodents (mice or rats) is a widely
used model of neuropathic pain.

o Procedure: This surgical model involves the loose ligation of the sciatic nerve, which leads
to the development of pain-like behaviors.

o Behavioral Assessments:

» Mechanical Allodynia: Assessed using von Frey filaments to measure the paw
withdrawal threshold to a non-painful stimulus.
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» Thermal Hyperalgesia: Assessed using methods like the Hargreaves test (radiant heat)
or a cold plate test to measure the latency to paw withdrawal from a thermal stimulus.

o Drug Administration: The test compounds are typically administered orally (p.o.) or
intraperitoneally (i.p.) at various doses.
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Figure 2: General experimental workflow for preclinical evaluation.

Clinical Development

Both DSP-2230 and GDC-0310 have completed Phase 1 clinical trials to assess their safety,
tolerability, and pharmacokinetics in healthy volunteers.

DSP-2230: DSP-2230 has completed Phase 1 trials in the United States, the United Kingdom,
and Japan.[12] One study (ISRCTN80154838) was a randomized, double-blind, placebo-
controlled, 4-way crossover study investigating the pharmacodynamic effects of DSP-2230
using capsaicin and UVB-induced pain models in healthy male subjects. Another Phase 1
study (ISRCTN02543559) investigated the effect of single and repeated doses on renal
function in healthy subjects. A Phase 1/2 trial is currently recruiting patients with infantile
episodic limb pain.[7]

GDC-0310: GDC-0310 completed a Phase 1 trial (NCT02742779) in healthy volunteers.[8]
However, its development appears to have been discontinued by Genentech.[2]

Experimental Protocols (Phase 1)

Detailed protocols for these Phase 1 trials are not fully available. However, based on the trial
registrations, the general designs were as follows:

o Study Design: Randomized, double-blind, placebo-controlled trials are the standard for
Phase 1 studies.

o Participants: Healthy volunteers are typically enrolled.
o Objectives:

o Primary: To assess the safety and tolerability of single and multiple ascending doses of the
investigational drug.

o Secondary: To evaluate the pharmacokinetic profile (absorption, distribution, metabolism,
and excretion) of the drug.

o Exploratory Endpoints (for DSP-2230):
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o Capsaicin Model: Intradermal injection of capsaicin induces a localized burning sensation
and hyperalgesia, allowing for the assessment of the drug's ability to reduce these pain
responses.

o UVB Model: Exposure to UVB radiation creates a sunburn-like inflammatory pain, which
can also be used to evaluate the analgesic effects of the drug.

Summary and Future Perspectives

DSP-2230 and GDC-0310 represent two distinct approaches to targeting voltage-gated sodium
channels for the treatment of neuropathic pain. GDC-0310's high potency and selectivity for
Nav1l.7 underscore the therapeutic hypothesis that specific blockade of this channel is sufficient
for analgesia. However, its discontinuation suggests potential challenges, which could be
related to efficacy, safety, or pharmacokinetic properties that are not publicly disclosed.

DSP-2230's strategy of targeting three key pain-related Nav channels (Navl.7, Nav1.8, and
Nav1.9) offers a potentially broader and more robust mechanism of action. The ongoing clinical
development of DSP-2230, particularly in a genetically defined pain syndrome, will be crucial in
validating this multi-target approach.

For researchers and drug developers, the progression of these and other Nav channel
modulators provides valuable insights into the complexities of targeting this ion channel family.
Future research will need to continue to explore the optimal balance between selectivity and
broad-spectrum inhibition, as well as to identify patient populations most likely to respond to
these targeted therapies. The development of more sophisticated preclinical models that better
recapitulate the human pain experience will also be critical for the successful translation of
these promising molecules into effective and safe analgesics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b10818589?utm_src=pdf-body
https://www.benchchem.com/product/b10818589?utm_src=pdf-body
https://www.benchchem.com/product/b10818589?utm_src=pdf-body
https://www.benchchem.com/product/b10818589?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for
Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]

2. tandfonline.com [tandfonline.com]
3. drpress.org [drpress.org]
4. medchemexpress.com [medchemexpress.com]

5. ANP-230 (DSP-2230) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals
[probechem.com]

6. JCI - Mechanism-based nonopioid analgesic targets [jci.org]

7. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed
[pubmed.ncbi.nim.nih.gov]

8. Unique electrophysiological property of a novel Navl.7, Nav1.8, and Nav1.9 sodium
channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]

9. medcentral.com [medcentral.com]

10. DSP-2230 / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
11. researchgate.net [researchgate.net]

12. hra.nhs.uk [hra.nhs.uk]

To cite this document: BenchChem. [A Head-to-Head Comparison of Novel Analgesics: DSP-
2230 and GDC-0310]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818589#head-to-head-comparison-of-dsp-2230-
and-gdc-0310]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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